molecular formula C17H17N3O2 B1351521 N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 36932-41-9

N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B1351521
CAS RN: 36932-41-9
M. Wt: 295.34 g/mol
InChI Key: MCQNIEJDSDQIDA-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as MPTQ, is a synthetic compound that has attracted attention in the scientific community due to its potential therapeutic applications. MPTQ is a quinoxaline derivative that has been shown to possess a range of biological activities, including anticancer, antidiabetic, and neuroprotective effects.

Scientific Research Applications

Environmental Degradation and Toxicology

A review on the advanced oxidation processes (AOPs) for acetaminophen degradation details various by-products and their biotoxicity, emphasizing the environmental impact and the necessity for efficient degradation methods to mitigate ecosystem threats (Qutob et al., 2022). This study underscores the importance of understanding compound degradation pathways and their environmental consequences.

Pharmacological Applications

The review of YM872, an alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor antagonist, illustrates the neuroprotective potential of compounds with quinoxaline derivatives, suggesting therapeutic applications in acute stroke treatment (Takahashi et al., 2006). This highlights how structural analogs could inform the development of new therapeutic agents.

Novel Mechanisms of Analgesia

Research on acetaminophen elucidates its analgesic mechanisms, revealing the role of its metabolite, AM404, in acting on specific receptors in the brain and spinal cord. This indicates a complex interplay between metabolic pathways and pharmacodynamic effects, which could be relevant to the pharmacological exploration of related acetamide derivatives (Ohashi & Kohno, 2020).

Genetic Factors in Drug Metabolism

A review on genetic associations with acetaminophen-induced hepatotoxicity outlines the significance of single nucleotide polymorphisms (SNPs) in determining individual susceptibility to toxicity. This emphasizes the potential for personalized medicine approaches in the use of acetamide derivatives and the importance of considering genetic variability in therapeutic applications (Heruth et al., 2018).

properties

IUPAC Name

N-(4-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-6-8-12(9-7-11)18-16(21)10-15-17(22)20-14-5-3-2-4-13(14)19-15/h2-9,15,19H,10H2,1H3,(H,18,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQNIEJDSDQIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389423
Record name N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

CAS RN

36932-41-9
Record name 1,2,3,4-Tetrahydro-N-(4-methylphenyl)-3-oxo-2-quinoxalineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36932-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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